molecular formula C16H14N4O2 B120682 GLYCOLURIL, 3a,6a-DIPHENYL- CAS No. 5157-15-3

GLYCOLURIL, 3a,6a-DIPHENYL-

Cat. No. B120682
CAS RN: 5157-15-3
M. Wt: 294.31 g/mol
InChI Key: WUDVGTHXCLJVJN-UHFFFAOYSA-N
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Description

Glycoluril, specifically 3a,6a-diphenylglycoluril, is a compound that has been studied for various applications, including its use in iodination reactions and as a building block in supramolecular chemistry. The compound's derivatives have been utilized in protein and cell membrane iodinations, indicating its potential in biochemical applications . Glycoluril and its analogues have found widespread applications in fields such as pharmacology, explosives, and gelators .

Synthesis Analysis

The synthesis of glycoluril derivatives has been explored through various methods. One approach involves the alkylation of glycoluril derivatives with bis(halomethyl)aromatics under basic conditions, followed by condensation reactions to yield methylene-bridged glycoluril dimers . Another method described the synthesis of 1-substituted 3a,6a-diarylglycolurils from imidazolone and urea in the presence of hydrochloric acid, with the structure confirmed by X-ray diffraction . Additionally, direct synthesis methods have been developed for 1-alkyl-6-(hydroxyalkyl)-3a,6a-diphenylglycolurils, showcasing the versatility of glycoluril chemistry .

Molecular Structure Analysis

The molecular structure of glycoluril derivatives has been elucidated using X-ray diffraction. For instance, the structure of a twisted amide derivative of glycoluril was determined, revealing significant ring strain and nonbonded interactions that cause dramatic twisting of substituent groups out of the ring plane . Furthermore, the crystal structures of novel glycoluril derivatives have been analyzed, showing that they form one-dimensional chains in the solid state via hydrogen bonding .

Chemical Reactions Analysis

Glycoluril derivatives participate in various chemical reactions. For example, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril reacts with aqueous mixtures of iodide and proteins to yield iodinated proteins, and similarly, it can iodinate cell membranes . The synthesis of glycoluril tetramer and its supramolecular properties, including host-guest interactions with different guests, have also been reported . Moreover, glycoluril tetrakis(methylene phosphorous acid) has been synthesized and used as a nano-catalyst for the preparation of nicotinonitriles through a multi-component reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycoluril derivatives are influenced by their molecular structure. The sparing solubility of chloroglycoluril in water is noted to minimize damage to proteins and living cells during iodination reactions . The supramolecular properties of glycoluril tetramer, such as its ability to form dimeric aggregates and interact with various guests, are determined using spectroscopic techniques . The hydrogen-bonded supramolecular synthons in glycoluril derivatives contribute to their solid-state assembly and could affect their physical properties .

Scientific Research Applications

Supramolecular Chemistry and Rotaxane Derivatives

Glycoluril derivatives, particularly 3a,6a-diphenyl-glycoluril, play a crucial role in the synthesis of complex molecular structures such as cucurbit[6]uril and its rotaxane derivatives. The synthesis involves co-oligomerization techniques that enable the formation of unsymmetrically substituted structures, which are further utilized to create intricate molecular assemblies like rotaxanes. These structures have potential applications in the development of molecular machines and sensors due to their unique host-guest interactions (Isobe et al., 2002).

Molecular and Cell Membrane Iodinations

Glycoluril derivatives are used in biochemical applications, such as the iodination of proteins and cell membranes. This process is facilitated by specific glycoluril compounds, which act rapidly in aqueous mixtures to yield iodinated products. Such iodinations are critical for studying and modifying biological molecules, with minimal damage observed to the cells involved in the process (Fraker & Speck, 2012).

Hydrogen-Bonded Networks and Crystal Engineering

In the field of crystal engineering, glycoluril derivatives, especially those substituted with phenyl groups, exhibit the ability to form two-dimensional hydrogen-bonded networks. This property is instrumental in the design and synthesis of new materials with specific lattice structures and functionalities. The formation of these networks is driven by intermolecular N-H...O hydrogen bonds, highlighting the potential of glycoluril derivatives in the development of novel crystalline materials (Cao et al., 2008).

Synthetic Receptors and Molecular Containers

Glycoluril derivatives are foundational in creating synthetic receptors and molecular containers, which have applications ranging from drug delivery systems to chemical sensors. The structural diversity of glycoluril derivatives allows for the development of receptors with specific binding affinities and selectivities, demonstrating their importance in supramolecular chemistry (Kölbel & Menger, 2001).

Organic Catalysis

In organic synthesis, glycoluril derivatives have been explored as catalysts for oxidation reactions, demonstrating their versatility and efficiency in transforming alcohols and benzylic sp3 carbons to the corresponding carbonyls. This application underscores the potential of glycoluril derivatives in green chemistry and sustainable chemical processes (Patel et al., 2018).

properties

IUPAC Name

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDVGTHXCLJVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199522
Record name Glycoluril, 3a,6a-diphenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80199522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLYCOLURIL, 3a,6a-DIPHENYL-

CAS RN

5157-15-3, 101241-21-8
Record name Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name Glycoluril, 3a,6a-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylglycoluril, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Diphenylglycoluril
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Record name 7,8-Diphenylglycoluril
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Record name Glycoluril, 3a,6a-diphenyl-
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Record name DIPHENYLGLYCOLURIL, CIS-
Source FDA Global Substance Registration System (GSRS)
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